2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDBANPLAJUEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzoyl chloride with 6-methyl[1,2]oxazolo[5,4-b]pyridin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
Neurological Disorders
Research indicates that compounds similar to 2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide have been investigated for their potential in treating Alzheimer's disease. The compound's ability to bind to β-amyloid plaques makes it a candidate for use in positron emission tomography (PET) imaging to assess amyloid load in the brain.
Case Study: PET Imaging
In studies involving the synthesis of oxazolo[5,4-b]pyridine derivatives, certain analogs demonstrated high affinity for β-amyloid plaques in human brain homogenates. These findings suggest that derivatives of this compound could serve as effective PET ligands for visualizing amyloid deposits in Alzheimer's patients .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research has shown that certain oxazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Case Study: Antibacterial Activity
A study focusing on various oxazole derivatives highlighted their effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
Synthesis of Heterocyclic Compounds
As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules with potential therapeutic applications.
Data Table: Synthetic Applications
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Structurally analogous compounds share the benzamide scaffold but vary in substituents and heterocyclic systems. Key examples include:
Key Structural Differences :
- Substituents : The 6-methyl group on the oxazolo-pyridine ring contrasts with bulkier substituents (e.g., pentan-2-yloxy, trifluoromethyl) in analogs, which may reduce steric hindrance and improve solubility .
- Halogenation : Fluorine at the benzamide 2-position is conserved across analogs, but compounds introduce additional halogens (e.g., chlorine) that increase molecular weight and polarity .
Physicochemical Properties
- Molecular Weight : The target compound (271.25 g/mol) is lighter than triazolo-oxazine derivatives (>400 g/mol), favoring better bioavailability .
- Lipophilicity : The absence of sulfur (cf. sulfanyl-acetic acid in C₁₁H₁₀F₃N₃O₂S) and trifluoromethyl groups likely lowers the target’s logP compared to compounds .
- Solubility : The oxazolo-pyridine core may enhance aqueous solubility relative to triazolothiadiazole systems () due to increased polarity from the oxygen atom .
Biological Activity
2-Fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide (CAS No. 1105206-86-7) is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a fluorinated benzamide with an oxazolo-pyridine moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₀FN₃O₂
- Molecular Weight : 271.25 g/mol
- CAS Number : 1105206-86-7
Synthesis
The synthesis of this compound typically involves the condensation of 2-fluorobenzoyl chloride with 6-methyl[1,2]oxazolo[5,4-b]pyridin-3-amine under basic conditions. This reaction is commonly facilitated by bases such as triethylamine or pyridine at moderate temperatures to yield the desired product efficiently .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study exploring various oxazole derivatives found that certain modifications led to enhanced activity against cancer cell lines . The specific mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated . The presence of the oxazolo-pyridine structure is believed to contribute to its bioactivity.
Enzyme Inhibition
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in metabolic pathways relevant to cancer and microbial infections. The exact pathways are still under investigation but are thought to involve competitive inhibition mechanisms .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the oxazole and benzamide moieties can significantly affect potency and selectivity against target enzymes or receptors .
| Compound Variation | Activity Type | Observed Effect |
|---|---|---|
| Fluorine Substitution | Anticancer | Enhanced potency against specific cancer cell lines |
| Methyl Group Addition | Antimicrobial | Increased inhibition of bacterial growth |
Case Studies
Several case studies have highlighted the potential of compounds similar to this compound:
- In Vitro Studies : A study demonstrated that derivatives with similar structures exhibited IC₅₀ values in the low micromolar range against various cancer cell lines .
- In Vivo Evaluations : Animal models have shown promising results when treated with related compounds, indicating potential therapeutic effects with minimal toxicity .
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide, and how can reaction conditions be optimized?
A common approach involves condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization and fluorination. For example, palladium or copper catalysts in solvents like DMF or toluene are used to promote heterocycle formation. Optimization includes adjusting reaction temperature (e.g., 80–120°C), catalyst loading (1–5 mol%), and solvent polarity to improve yields. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the molecular structure of this compound validated?
Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify aromatic proton environments and substituent positions. Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, ensuring stereochemical accuracy .
Q. What analytical techniques are critical for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Solubility profiles in DMSO, ethanol, and aqueous buffers guide formulation strategies. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
SAR studies involve synthesizing analogs with modified fluorophenyl or oxazolo-pyridine moieties. For example:
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF) at the benzamide ring enhances binding to ATP-binding pockets in kinases.
- Heterocycle variations : Replacing the oxazolo-pyridine core with imidazo-pyridines alters selectivity for targets like sirtuins or tyrosine kinases. Biological assays (IC determination) and molecular docking (using AutoDock Vina) correlate structural changes with activity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. To address this:
Q. How can experimental phasing challenges in crystallography be overcome for derivatives of this compound?
For poorly diffracting crystals, employ SHELXC/D/E pipelines for experimental phasing. Heavy-atom derivatization (e.g., soaking with KPtCl) enhances anomalous scattering. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves phase determination. For twinned crystals, twin refinement in SHELXL refines partial occupancy .
Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS.
- Membrane permeability : Use Caco-2 cell monolayers to calculate apparent permeability ().
- Plasma protein binding : Equilibrium dialysis with C-labeled compound quantifies free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
